molecular formula C10H10Cl2O4S2 B2886126 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide CAS No. 443313-72-2

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide

Cat. No.: B2886126
CAS No.: 443313-72-2
M. Wt: 329.21
InChI Key: NJAFNDZKRKDKRP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is a chemical compound known for its unique structure and properties It features a dithiolane ring with two chlorine atoms and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-methyl-1,3-dithiolane in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetraoxide group to a dithiolane group.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dithiolane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane
  • 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1-dioxide

Uniqueness

2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its tetraoxide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O4S2/c1-10(8-3-2-7(11)6-9(8)12)17(13,14)4-5-18(10,15)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAFNDZKRKDKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(S(=O)(=O)CCS1(=O)=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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